2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide;hydrochloride
Overview
Description
LY 487379 hydrochloride is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). This compound is known for its ability to enhance the binding of glutamate to mGluR2 receptors, which plays a crucial role in modulating synaptic transmission and plasticity in the central nervous system. LY 487379 hydrochloride has been extensively studied for its potential therapeutic applications in treating neurological and psychiatric disorders, including schizophrenia and anxiety .
Mechanism of Action
- LY-487,379 is a selective positive allosteric modulator (PAM) for the metabotropic glutamate receptor group II subtype mGluR2 .
- Activation of mGluR2 leads to the inhibition of neurotransmitter release, particularly glutamate, which contributes to its anxiolytic and antipsychotic effects .
- LY-487,379 affects several biochemical pathways:
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
LY 487379 Hydrochloride potentiates glutamate-stimulated [35S]GTPγS binding with EC50 values of 1.7 μM for mGlu2 receptors . This suggests that it interacts with these receptors and enhances their response to glutamate, a key neurotransmitter in the brain .
Cellular Effects
In terms of cellular effects, LY 487379 Hydrochloride has been shown to promote cognitive flexibility and facilitate behavioral inhibition in a rat model . This suggests that it may influence cell function by modulating signaling pathways related to cognition and behavior .
Molecular Mechanism
The molecular mechanism of LY 487379 Hydrochloride involves its role as a positive allosteric modulator of mGluR2 receptors . This means that it binds to these receptors and enhances their response to glutamate . This can lead to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
It has been shown to induce an increase in microdialysate norepinephrine levels and extracellular serotonin levels in the medial prefrontal cortex in male Sprague-Dawley rats .
Dosage Effects in Animal Models
In animal models, LY 487379 Hydrochloride has been shown to have dose-dependent effects. For example, it induces an increase in microdialysate norepinephrine levels and extracellular serotonin levels in the medial prefrontal cortex in male Sprague-Dawley rats .
Metabolic Pathways
Given its role as a modulator of mGluR2 receptors, it is likely involved in pathways related to glutamate signaling .
Transport and Distribution
Given its role as a modulator of mGluR2 receptors, it is likely that it is transported to and concentrated in areas where these receptors are present .
Subcellular Localization
Given its role as a modulator of mGluR2 receptors, it is likely localized to the cell membrane where these receptors are present .
Preparation Methods
The synthesis of LY 487379 hydrochloride involves several key steps. The starting material is typically a substituted phenyl compound, which undergoes a series of reactions to introduce the necessary functional groups. The synthetic route includes:
Formation of the phenoxyphenyl intermediate: This step involves the reaction of a substituted phenol with a halogenated benzene derivative under basic conditions to form the phenoxyphenyl intermediate.
Introduction of the trifluoroethylsulfonyl group: The phenoxyphenyl intermediate is then reacted with a trifluoroethylsulfonyl chloride in the presence of a base to introduce the trifluoroethylsulfonyl group.
Formation of the pyridylmethylamine intermediate: The resulting compound is then reacted with a pyridine derivative to form the pyridylmethylamine intermediate.
Final coupling and hydrochloride formation: The pyridylmethylamine intermediate is coupled with the phenoxyphenyl intermediate, and the final product is obtained as a hydrochloride salt through acidification
Chemical Reactions Analysis
LY 487379 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the sulfonyl group
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
LY 487379 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure and function of metabotropic glutamate receptors.
Biology: The compound is employed in research to understand the role of mGluR2 in synaptic transmission and plasticity.
Medicine: LY 487379 hydrochloride is investigated for its potential therapeutic effects in treating neurological and psychiatric disorders, such as schizophrenia and anxiety.
Industry: The compound is used in the development of new drugs targeting mGluR2 receptors
Comparison with Similar Compounds
LY 487379 hydrochloride is unique in its selectivity for mGluR2 receptors. Similar compounds include:
LY 354740: Another selective agonist for mGluR2/3 receptors, used in research for its anxiolytic and antipsychotic effects.
Eglumegad: A selective agonist for mGluR2/3 receptors, known for its neuroprotective properties.
HYDIA: A selective antagonist for mGluR2/3 receptors, used to study the inhibitory effects on mGluR2/3 signaling.
LY 487379 hydrochloride stands out due to its positive allosteric modulation of mGluR2, which provides a unique approach to enhancing receptor function compared to direct agonists or antagonists.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O4S.ClH/c1-29-19-6-2-3-7-20(19)30-18-10-8-17(9-11-18)26(14-16-5-4-12-25-13-16)31(27,28)15-21(22,23)24;/h2-13H,14-15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWFRDWTOKLHJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)N(CC3=CN=CC=C3)S(=O)(=O)CC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719337 | |
Record name | 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-[(pyridin-3-yl)methyl]ethane-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353229-59-1 | |
Record name | LY-487379 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0353229591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-[(pyridin-3-yl)methyl]ethane-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-487379 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQP3N7RUC3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.